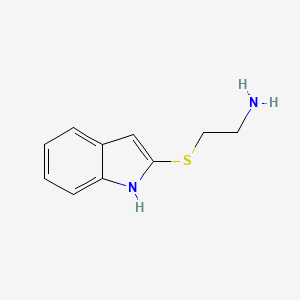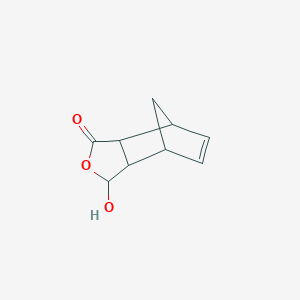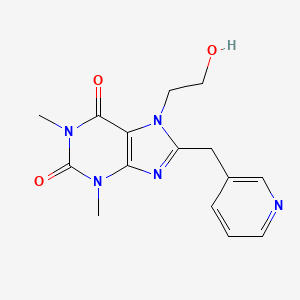
1-(5-methylpyrazin-2-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methylpyrazin-2-yl)cyclopropan-1-amine is an organic compound featuring a cyclopropane ring attached to a pyrazine ring with a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylpyrazin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyrazine derivative. One common method is the reaction of 5-methylpyrazine-2-carbaldehyde with cyclopropylamine under reductive amination conditions. This reaction can be catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-methylpyrazin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
1-(5-methylpyrazin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-methylpyrazin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Methylpyrimidin-2-yl)cyclopropanamine
- Indolin-5-yl-cyclopropanamine derivatives
Uniqueness
1-(5-methylpyrazin-2-yl)cyclopropan-1-amine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a methyl-substituted pyrazine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the methyl group at the 5-position of the pyrazine ring can influence the compound’s electronic properties and its interactions with biological targets .
Eigenschaften
Molekularformel |
C8H11N3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-(5-methylpyrazin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H11N3/c1-6-4-11-7(5-10-6)8(9)2-3-8/h4-5H,2-3,9H2,1H3 |
InChI-Schlüssel |
NIIPBIMYDDWMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)







